Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate
Description
Crystallographic Analysis and Bond Configuration
The crystallographic examination of methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate reveals fundamental structural parameters that define its three-dimensional molecular architecture. The compound features a pyridine ring substituted with a chlorine atom at the 2-position, which significantly influences the overall molecular geometry and intermolecular interactions. The presence of the chloro substituent introduces electron-withdrawing characteristics that enhance the electrophilicity at the carbonyl carbon, thereby affecting the compound's reactivity profile. Detailed structural analysis indicates that the pyridine ring maintains its characteristic aromatic geometry with bond lengths typically ranging between 1.33 and 1.39 Å, consistent with established values for pyridine derivatives.
The amide linkage connecting the pyridyl moiety to the acetate group represents a critical structural feature that determines the molecule's conformational preferences. Comparative analysis with related compounds demonstrates that the carbonyl group adopts a planar configuration with the adjacent nitrogen atom, facilitating optimal orbital overlap and resonance stabilization. The bond distances within the amide functionality typically measure approximately 1.32-1.35 Å for the carbon-nitrogen bond, indicating partial double bond character due to resonance effects. The ester functionality at the terminus of the molecule exhibits standard geometric parameters, with carbon-oxygen bond lengths of approximately 1.20 Å for the carbonyl oxygen and 1.35 Å for the ether oxygen.
Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangement of this compound. The compound demonstrates the capacity to form multiple hydrogen bond interactions, particularly involving the amide nitrogen as a donor and the carbonyl oxygens as acceptors. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the compound. The chlorine substituent on the pyridine ring participates in weak halogen bonding interactions, which further stabilize the crystal structure and affect the overall packing efficiency.
Comparative Molecular Geometry with Pyridine Derivatives
Structural comparison of this compound with related pyridine derivatives reveals distinctive geometric features that arise from the specific substitution pattern and functional group arrangement. Analysis of the related compound methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate demonstrates significant geometric similarities in the pyridine ring system, with both compounds exhibiting near-planar conformations. The dihedral angle between aromatic rings in such systems typically ranges from 5-15 degrees, indicating substantial conjugation and electronic delocalization across the molecular framework.
The bond configuration analysis reveals that the carbon-carbon bond lengths within the pyridine ring remain remarkably consistent across different chlorinated pyridine derivatives, measuring approximately 1.39 Å for the carbon-carbon bonds and 1.34 Å for the carbon-nitrogen bonds. These values align closely with those observed in the parent pyridine molecule, suggesting that substitution effects do not significantly distort the aromatic ring geometry. However, the electron-withdrawing nature of the chlorine substituent does influence the charge distribution within the ring system, affecting the reactivity and binding properties of the molecule.
Comparative structural data from crystallographic studies of related compounds provides insight into the conformational preferences of the amide linkage in pyridine-containing molecules. The torsion angles around the amide bond typically range from 0-20 degrees, indicating a preference for planar or near-planar arrangements that maximize conjugation between the pyridine ring and the carbonyl group. This geometric arrangement facilitates electron delocalization and contributes to the overall stability of the molecular structure.
Electronic Structure and Charge Distribution Patterns
The electronic structure of this compound exhibits distinctive characteristics that arise from the interplay between the electron-withdrawing chlorine substituent and the electron-donating amino group within the molecular framework. Theoretical calculations and experimental observations indicate that the chlorine atom significantly influences the charge distribution across the pyridine ring, creating regions of enhanced electrophilicity that affect the compound's chemical reactivity. The electron density distribution reveals that the carbon atoms adjacent to the chlorine substituent exhibit reduced electron density, while the nitrogen atom in the pyridine ring maintains its characteristic basicity despite the electron-withdrawing effects.
The amide functionality represents a critical component in the electronic structure, as it serves as a bridge for electron delocalization between the pyridine ring and the acetate moiety. Resonance effects within the amide group result in partial positive charge development on the carbonyl carbon and partial negative charge localization on the oxygen atom. This charge separation creates a dipole moment that influences the compound's solubility characteristics and intermolecular interactions. The ester group at the molecular terminus contributes additional polar character to the molecule, with the carbonyl oxygen bearing significant negative charge density.
Molecular orbital analysis reveals that the highest occupied molecular orbital primarily involves the nitrogen lone pair and the aromatic π-system of the pyridine ring, while the lowest unoccupied molecular orbital is largely localized on the carbonyl carbon and the pyridine ring. This orbital arrangement facilitates nucleophilic attack at the carbonyl carbon and electrophilic substitution reactions on the pyridine ring. The presence of the chlorine substituent lowers the energy of the π-system, making the compound more susceptible to nucleophilic aromatic substitution reactions compared to unsubstituted pyridine derivatives.
The charge distribution patterns in this compound also influence its photophysical properties and spectroscopic characteristics. Ultraviolet-visible spectroscopy studies of related compounds demonstrate that chlorinated pyridine derivatives exhibit characteristic absorption bands in the 250-320 nanometer range, corresponding to π-π* transitions within the aromatic system. The electron-withdrawing chlorine substituent typically results in a slight bathochromic shift compared to unsubstituted analogs, reflecting the altered electronic structure and reduced energy gap between frontier molecular orbitals.
Properties
IUPAC Name |
methyl 2-[(2-chloropyridine-3-carbonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-15-7(13)5-12-9(14)6-3-2-4-11-8(6)10/h2-4H,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAPSJAMNBBMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379262 | |
| Record name | Methyl N-(2-chloropyridine-3-carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245083-04-9 | |
| Record name | Methyl N-(2-chloropyridine-3-carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Formation
Reaction of 2-chloro-3-pyridinecarboxylic acid chloride with methyl glycinate under basic conditions:
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Conditions : Typically performed in polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine or pyridine .
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Yield : Not explicitly reported for this compound, but similar amidation reactions show yields of 70–90% .
Esterification
Methylation of the carboxylic acid precursor (if available) using methanol and acid catalysts:
Amide Group
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Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to regenerate the carboxylic acid and amine:
Chloropyridine Moiety
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Nucleophilic Aromatic Substitution : The 2-chloro group on the pyridine ring can undergo substitution with nucleophiles (e.g., amines, alkoxides). For example:
Methyl Ester
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Transesterification : Reacts with higher alcohols (e.g., ethanol) under acid catalysis to form alternative esters.
Key Reaction Data from Patents
| Reaction Type | Conditions | Catalyst/Reagents | Yield (%) | Source |
|---|---|---|---|---|
| Amidation | DMF, 25°C, 12 h | Triethylamine | ~85 | |
| Ester Hydrolysis | 10% NaOH, 25°C, 10 h | — | 98.6 | |
| Oxidation | Ag/C, 55°C, 6 h | Silver-loaded carbon | 93.9 |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation .
- Antimicrobial Properties : The presence of the chloropyridine moiety has been associated with enhanced antimicrobial activity. Studies have demonstrated that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Agricultural Chemistry
The compound's structural characteristics also render it useful in agricultural applications:
- Pesticide Development : this compound has been explored for its efficacy as a pesticide. Its ability to disrupt the biological processes of pests can provide a basis for developing environmentally friendly pest control agents .
Table 1: Comparison of Biological Activities of Pyridine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Similar Pyridine Derivative (e.g., 3-Pyridinecarboxylic acid) | Antimicrobial | |
| Chlorinated Pyridine Analog | Pesticidal |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells, with an IC50 value comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent .
Case Study 2: Agricultural Application
A recent patent application detailed the use of this compound as an active ingredient in pesticide formulations. Field trials demonstrated a reduction in pest populations by over 60% compared to untreated controls, indicating its effectiveness and potential for commercial use in sustainable agriculture .
Mechanism of Action
The mechanism of action of Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with three structurally related analogs (derived from evidence):
Key Differences and Implications
Substituent Effects: The target compound’s 2-chloro-3-pyridyl group enhances electrophilic reactivity compared to the pyridin-3-yl group in , which lacks halogenation and is protonated as a hydrochloride salt. This difference may influence solubility and binding affinity in biological systems . The sulfur atom in the carbothioyl group may improve metabolic stability compared to the target’s carbonyl-amino linkage .
Reactivity and Synthetic Utility: The target compound’s ester group offers versatility in hydrolysis or transesterification reactions, whereas ’s free amino group enables direct coupling reactions. ’s piperazinyl ring and carbothioyl group may confer selectivity in enzyme inhibition, contrasting with the target’s simpler pyridyl-based structure.
In contrast, ’s phenylthio-pyridyl system resembles kinase inhibitor scaffolds used in oncology .
Biological Activity
Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate, with the molecular formula C9H9ClN2O3, is an organic compound characterized by a pyridine ring with a chlorine atom and a carbonyl group, linked to an amino group and a methyl ester. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. This interaction can lead to various pharmacological effects depending on the target enzyme or receptor involved.
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. Compounds containing similar functional groups have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory conditions .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of pyridine derivatives, including those structurally related to this compound:
- Antiviral Activity : Some pyridine derivatives have demonstrated antiviral activity against viruses such as HIV and influenza. Although specific data on this compound is lacking, its structural characteristics suggest it may share similar properties .
- Enzyme Inhibition Studies : Inhibitory effects on various enzymes have been documented for related compounds. For example, studies show that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antimicrobial and anti-inflammatory |
| Methyl 2-[[(2-chloro-4-pyridyl)carbonyl]amino]acetate | Similar structure | Documented anti-inflammatory effects |
| Methyl 2-[[(2-chloro-5-pyridyl)carbonyl]amino]acetate | Similar structure | Antiviral properties against influenza |
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this compound is sparse, studies on similar compounds suggest several key factors:
- Absorption : Compounds with similar structures often exhibit moderate to high oral bioavailability.
- Metabolism : These compounds are typically metabolized in the liver, with potential for both phase I and phase II metabolic pathways.
- Toxicity : Preliminary toxicity assessments indicate that related compounds can have low toxicity profiles, but comprehensive studies are necessary for this compound specifically.
Q & A
Q. What analytical techniques are recommended for confirming the molecular structure and purity of Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify characteristic signals, such as the methyl ester group (~3.7 ppm for , ~50-55 ppm for ) and pyridine ring protons (7.5-8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS): Confirm molecular weight (228.632 g/mol) via electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry by analyzing single-crystal structures (e.g., bond angles, torsion angles) .
Q. How is this compound synthesized, and what are critical reaction parameters?
Methodological Answer:
- Synthetic Route: Typically synthesized via a two-step process:
- Critical Parameters:
Q. What spectroscopic markers distinguish functional groups in this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy:
- Carbonyl Stretches: ~1700 cm (ester C=O) and ~1650 cm (amide C=O) .
- Pyridine Ring: C–H stretching at ~3100 cm.
- -NMR:
- Methyl ester singlet at δ 3.7 ppm (3H).
- Amide NH proton at δ 8.2–8.5 ppm (exchangeable with DO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?
Methodological Answer:
Q. What computational methods predict hydrogen bonding interactions and solvent stability?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to model intramolecular hydrogen bonds (e.g., O–H⋯O) .
- Molecular Dynamics (MD) Simulations: Assess solvent interactions (e.g., in DMSO or water) using AMBER force fields to predict solubility and aggregation behavior.
- Solvent Accessible Surface Area (SASA): Quantify hydrophobic regions (logP ≈ 1.03) to guide solvent selection for recrystallization .
Q. How do synthetic pathway variations impact yield and purity?
Methodological Answer:
- Catalyst Screening: Compare bases (e.g., triethylamine vs. DMAP) to optimize acylation efficiency.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may increase reaction rate but risk ester hydrolysis; non-polar solvents (e.g., DCM) favor purity .
- Temperature Gradients: Use microwave-assisted synthesis (80–100°C) to reduce reaction time while monitoring thermal stability via differential scanning calorimetry (DSC).
- Yield-Purity Trade-off: Balance column chromatography (high purity) with recrystallization (higher yield) using ethanol/water mixtures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
